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molecular formula C6H5BrFN B1303259 5-Bromo-2-fluoroaniline CAS No. 2924-09-6

5-Bromo-2-fluoroaniline

Cat. No. B1303259
M. Wt: 190.01 g/mol
InChI Key: ADWKOCXRCRSMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06964979B2

Procedure details

A solution of sodium nitrate (0.49 g, 0.007 mM) in water (1.5 ml) was added drop wise to a vigorously stirred heterogeneous solution of 5-bromo-2fluoroaniline (1.4 g) in concentrated HC(aq)(3.5 ml) over a 30 minutes period at 0° C. Tin (II) chloride dihydrate (4.5 g, 0.02 mM) in concentrated HCl(aq) (3.5 ml) was added drop wise to the above solution over a period of 30 minutes. After the addition, the solution was allowed to stir at 0° C. for one hour. The reaction solution was basified (pH>7) by slowly adding a solution of 50% aqueous NaOH to the reaction mixture. The water layer was washed with diethyl ether (3×). The organic layers were combined, dried (MgSO4), and concentrated. The resultant solid was thoroughly washed with hexanes. The undissolved solid was captured on filter and further washed with hexanes to afford 0.81 g (54% yield) of the desired product as an off-white solid. NMR (CHCl3) δ 5.45 (bs, 1H); 6.80-6.86(m, 2H); 7.25-7.28 (m, 1H).
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Identifiers

REACTION_CXSMILES
[N+:1]([O-])([O-])=O.[Na+].[Br:6][C:7]1[CH:8]=[CH:9][C:10]([F:14])=[C:11]([CH:13]=1)[NH2:12].O.O.[Sn](Cl)Cl.[OH-].[Na+]>O.Cl>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([F:14])=[C:11]([NH:12][NH2:1])[CH:13]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
0.49 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Name
Quantity
1.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(N)C1)F
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
3.5 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
WASH
Type
WASH
Details
The water layer was washed with diethyl ether (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resultant solid was thoroughly washed with hexanes
FILTRATION
Type
FILTRATION
Details
on filter
WASH
Type
WASH
Details
further washed with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)NN)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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